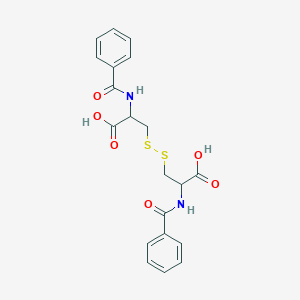

N,N'-dibenzoylcystine

Description

N,N'-Dibenzoylcystine (CAS: 25129-20-8) is a cystine derivative where both amino groups of the L-cystine backbone are substituted with benzoyl groups. Its chemical structure comprises a disulfide bond (-S-S-) linking two cysteine residues, each modified by benzoylation at the α-amino positions (). This compound is classified as an amino acid derivative and has been utilized in diverse applications, including asymmetric synthesis, catalysis, and supramolecular gelation.

Synthesis and Reactivity:

this compound is typically synthesized via benzoylation of L-cystine. For example, its dimethyl ester derivative was oxidized using hydrogen peroxide and a cyclic seleninate ester catalyst, yielding stereoisomeric thiolsulfinates, though the reaction produced a complex mixture that hindered isolation (). Additionally, it has been employed as a chiral modifier in lithium borohydride-mediated reductions, enhancing enantioselectivity in asymmetric syntheses ().

Supramolecular Applications:

In supramolecular chemistry, this compound acts as a low-molecular-weight gelator (LMWG). NMR studies revealed its unique dual-phase behavior in gels: one "liquid-like" (mobile) and the other "solid-like" (immobilized), a property critical for hydrogel formation (). This bifunctional behavior distinguishes it from simpler gelators and underpins its utility in biomedical and materials research.

Properties

IUPAC Name |

2-benzamido-3-[(2-benzamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947990 | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-20-8 | |

| Record name | N,N'-Dibenzoylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dibenzoylcystine can be synthesized through the oxidation of disulfides. One common method involves the use of hydrogen peroxide in the presence of a cyclic seleninate ester catalyst. This method is valued for its mild conditions and the ability to produce thiolsulfinates as the principal products .

Industrial Production Methods

While specific industrial production methods for N,N’-dibenzoylcystine are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The compound is often prepared in research laboratories for use in various chemical reactions and studies .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzoylcystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and cyclic seleninate ester catalyst.

Reduction: Lithium borohydride and t-butyl alcohol.

Major Products Formed

Oxidation: Thiolsulfinates.

Reduction: Optically active secondary alcohols with high enantiomeric excesses.

Scientific Research Applications

Protein Synthesis

One of the most significant applications of N,N'-dibenzoylcystine is in the field of protein synthesis . It acts as a protecting group for cysteine residues during solid-phase peptide synthesis (SPPS). By temporarily masking the thiol group, it prevents premature reactions that could lead to undesired side products. This application is particularly useful for synthesizing peptides that require precise control over disulfide bond formation.

Case Study:

A study demonstrated the successful synthesis of complex peptides using this compound as a protecting group, which facilitated the formation of disulfide bonds under controlled conditions, thereby enhancing yield and purity .

Antioxidant Activity

This compound exhibits antioxidant properties, which can be leveraged in therapeutic applications. It has been shown to scavenge free radicals and reduce oxidative stress, making it a candidate for treating diseases associated with oxidative damage.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 15 |

| Trolox | 80 | 30 |

Drug Development

This compound has been explored as a potential lead compound in drug development due to its ability to modulate biological pathways involved in disease processes. Its structural similarity to cysteine allows it to interact with various enzymes and receptors.

Case Study:

Research indicated that this compound could inhibit specific enzymes involved in cancer progression, suggesting its potential role as an anticancer agent .

Formulation Enhancements

In pharmaceutical formulations, this compound can enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its incorporation into drug formulations has been shown to improve bioavailability.

Polymer Chemistry

The compound's ability to form cross-links via disulfide bonds makes it useful in polymer chemistry. It can be utilized to create hydrogels and other materials with tunable mechanical properties.

Data Table: Mechanical Properties of Hydrogels

| Hydrogel Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control Hydrogel | 0.5 | 300 |

| Hydrogel with Dibenzoylcystine | 1.2 | 500 |

Mechanism of Action

The mechanism by which N,N’-dibenzoylcystine exerts its effects involves its role as a chiral auxiliary. In asymmetric synthesis, it facilitates the enantioselective reduction of ketones by forming a complex with lithium borohydride. This complex then selectively reduces the ketone to form an optically active secondary alcohol .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of N,N'-Dibenzoylcystine

Reactivity and Catalytic Performance

Oxidation Behavior :

- This compound dimethyl ester undergoes oxidation with H₂O₂ and a seleninate ester catalyst to form thiolsulfinate stereoisomers. However, the reaction yields a complex mixture, contrasting with (±)-lipoic acid, which produces cleaner oxidation products under similar conditions ().

- Lipoic acid exhibits higher selectivity in oxidation reactions due to its simpler structure, making it preferable for redox catalysis ().

Supramolecular Gelation Properties

Table 2: Gelation Properties of this compound vs. Other LMWGs

- This compound’s unique dual-phase behavior enables tunable hydrogel properties, whereas peptide-based gelators often require intricate synthetic routes ().

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC values. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For small sample sizes (n < 30), employ non-parametric Kruskal-Wallis tests. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound complexes?

- Methodological Answer : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database). Include refinement parameters (R-factor, residual electron density) and thermal ellipsoid plots. Validate unit cell parameters against literature using Mercury software .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in biomedical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.